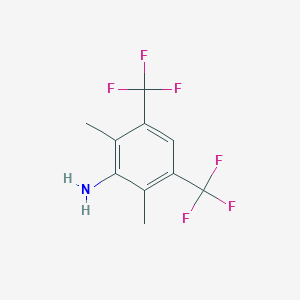

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H9F6N . It is a haloalkyl substituted aniline used in the preparation of various drugs .

Synthesis Analysis

The synthesis of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . It was also used in the synthesis of N-1-phenylethyl-3,5-bis (trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline is characterized by the presence of two methyl groups and two trifluoromethyl groups attached to an aniline ring .Physical And Chemical Properties Analysis

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline has a molecular weight of 229.12 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity - (repeated exposure) .科学的研究の応用

I have conducted a thorough search and here is a comprehensive analysis of the scientific research applications of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline:

Pharmaceuticals

This compound is used in the synthesis of drugs such as Dutasteride , which is used to treat benign prostatic hyperplasia . It’s also involved in the production of Ubrogepant , a medication for acute migraine .

Material Science

2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline: is utilized in the synthesis of various materials, including Schiff’s bases and organocatalysts . These materials have applications in creating new types of polymers and coatings with specific properties.

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used in the preparation of various pharmaceuticals , suggesting that its targets could be diverse and dependent on the specific drug it’s used to synthesize.

Mode of Action

It’s known to be used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross-coupling reaction. This suggests that it may interact with its targets through the formation of carbon-carbon bonds, which is a key step in many biochemical reactions.

Biochemical Pathways

Given its use in the synthesis of pharmaceuticals , it’s likely that it affects pathways related to the therapeutic targets of these drugs.

Pharmacokinetics

The presence of trifluoromethyl groups in the molecule could potentially influence its pharmacokinetic properties, as these groups are known to enhance metabolic stability and increase lipophilicity .

Result of Action

The molecular and cellular effects of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline’s action are likely to be diverse and dependent on the specific drug it’s used to synthesize. As a chemical reagent, its primary role is to facilitate the formation of carbon-carbon bonds, which can lead to the creation of various bioactive compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dimethyl-3,5-bis(trifluoromethyl)aniline. For instance, the presence of a metal catalyst (such as palladium) is crucial for its role in Suzuki–Miyaura coupling . Additionally, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

2,6-dimethyl-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-4-6(9(11,12)13)3-7(10(14,15)16)5(2)8(4)17/h3H,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIYKMJTKFYZML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)C(F)(F)F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B380360.png)

![2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-yl-1H-pyrazol-4-yl)vinyl]-1,3-benzothiazole](/img/structure/B380363.png)

![Ethyl 4-[1,1'-biphenyl]-4-yl-2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380364.png)

![2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380365.png)

![2-[4-[4-[(1,3-Dioxobenzo[de]isoquinolin-2-yl)methyl]piperidin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380366.png)

![2-[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B380368.png)

![7-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}-2H-chromen-2-one](/img/structure/B380369.png)

![1-[1,1'-biphenyl]-4-yl-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B380370.png)

![4-Tert-butylphenyl 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B380372.png)

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![2-methoxy-N-{4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B380382.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)